2-(Ethyl-d5)hexanoic Acid

Description

Role of Deuterium (B1214612) as a Probe in Complex Biological Systems

Deuterium (²H), a stable isotope of hydrogen, serves as a valuable probe in biological research. Its nucleus contains one proton and one neutron, making it twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). This significant mass difference allows for its easy detection and differentiation.

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are used as tracers to study metabolic pathways, pharmacokinetics, and physiological events. nih.gov The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect, which can sometimes influence reaction rates but also provides a unique tool for studying reaction mechanisms. unideb.hu

In metabolic studies, deuterium-labeled tracers are introduced into a biological system, and their journey is monitored. For example, deuterium-labeled glucose can be used to track glucose metabolism, and deuterium-labeled fatty acids can illuminate the pathways of lipid metabolism. nih.govnih.gov The use of deuterium is particularly advantageous in in vivo studies due to its non-radioactive nature. nih.gov Furthermore, advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even visualize the distribution of deuterated tracers within subcellular structures. nih.gov

Positioning of 2-(Ethyl-d5)hexanoic Acid within the Landscape of Deuterated Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids that are prevalent in various organisms and are involved in numerous metabolic processes. nih.gov Research has indicated their potential roles in lipid metabolism, inflammation, and insulin (B600854) resistance. nih.govmdpi.com

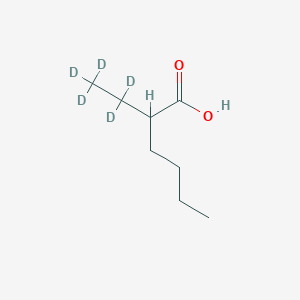

This compound is a deuterated form of 2-ethylhexanoic acid, a branched-chain fatty acid. In this specific molecule, the five hydrogen atoms on the ethyl group at the second carbon position are replaced with deuterium atoms. The non-deuterated form, 2-ethylhexanoic acid, is an industrially significant compound used in the production of plasticizers, lubricants, and as a catalyst in various chemical processes. canada.cadow.comatamanchemicals.com

The introduction of the deuterium label in the form of this compound transforms it into a powerful tool for research. It can be used as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart in biological or environmental samples. The known concentration of the deuterated standard allows for precise measurement of the unlabeled analyte.

Furthermore, this compound can serve as a tracer to investigate the metabolic fate of 2-ethylhexanoic acid. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion, providing insights into how the body processes this branched-chain fatty acid. This is particularly relevant given the widespread human exposure to 2-ethylhexanoic acid and its derivatives.

The synthesis of such specifically labeled compounds requires precise chemical methods to ensure high isotopic enrichment at the desired positions. Techniques like catalytic H/D exchange and decarboxylative deuteration are employed to achieve this.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H16O2 |

|---|---|

Poids moléculaire |

149.24 g/mol |

Nom IUPAC |

2-(1,1,2,2,2-pentadeuterioethyl)hexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i2D3,4D2 |

Clé InChI |

OBETXYAYXDNJHR-PVGOWFQYSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |

SMILES canonique |

CCCCC(CC)C(=O)O |

Origine du produit |

United States |

Advanced Applications of 2 Ethyl D5 Hexanoic Acid in Mechanistic and Metabolic Research

Tracing Metabolic Pathways of Branched-Chain Fatty Acids using Isotopic Labels

Isotopic labeling is a fundamental technique for tracking the metabolic fate of molecules within a living organism. By introducing 2-(Ethyl-d5)hexanoic acid, researchers can follow its journey through various metabolic processes, distinguishing it from the endogenous pool of unlabeled fatty acids.

The use of deuterated fatty acids like this compound is instrumental in clarifying the dynamics of fat absorption and distribution. When administered, this labeled compound can be traced from the point of absorption, through its circulation in the bloodstream, and into various tissues and organs. Techniques such as Deuterium (B1214612) Metabolic Imaging (DMI) and mass spectrometry allow for the spatial and temporal tracking of the deuterated label. escholarship.orgnih.gov This provides invaluable data on how branched-chain fatty acids are taken up by the body, how quickly they are distributed, and which tissues they preferentially accumulate in, offering a clear picture of their bioavailability and biodistribution. escholarship.org

Metabolic turnover refers to the rate at which molecules are synthesized and degraded. This compound enables precise measurement of the turnover rates of branched-chain fatty acids. nih.gov After introducing the labeled compound, scientists can monitor its incorporation into more complex lipid structures, such as phospholipids (B1166683), triglycerides, and cholesterol esters, over time. nih.govbiorxiv.org By measuring the ratio of labeled to unlabeled fatty acids within these lipid classes using mass spectrometry, researchers can calculate the rate of synthesis and breakdown, providing critical insights into lipid homeostasis under various physiological or pathological conditions. biorxiv.org

Table 1: Tracking Incorporation of this compound into Major Lipid Classes This interactive table illustrates the lipid classes where the labeled fatty acid can be tracked to determine turnover rates.

| Lipid Class | Primary Function | Information Gained from Labeling |

|---|---|---|

| Phospholipids (PL) | Main components of cell membranes. | Rate of membrane remodeling and repair. |

| Triglycerides (TG) | Primary form of energy storage in fat cells. | Dynamics of fat storage and mobilization. |

| Cholesterol Esters (CE) | Storage and transport form of cholesterol. | Insights into cholesterol metabolism and transport. |

| Sphingolipids (SL) | Involved in signal transmission and cell recognition. | Turnover rates related to cell signaling pathways. |

Stable isotope tracers are essential for mapping complex biochemical pathways. When this compound is introduced into a biological system, its unique mass signature allows it to be followed through a series of enzymatic reactions. researchgate.net If a downstream metabolite is found to contain the ethyl-d5 group, it provides direct evidence that it is a product derived from the initial labeled precursor. semanticscholar.org This method helps to identify previously unknown intermediates and confirm the sequence of steps in both the synthesis (anabolism) and breakdown (catabolism) of biomolecules related to branched-chain fatty acid metabolism. researchgate.net

In the field of lipidomics, which involves the large-scale study of lipids, accurate quantification is crucial. This compound serves as an excellent internal standard for mass spectrometry-based analyses. lipidmaps.orgnih.gov Because it behaves almost identically to its natural, unlabeled counterpart during sample extraction, separation, and ionization, it can be added to a biological sample in a known quantity at the start of the analytical process. nih.govavantiresearch.com Any loss of sample during preparation will affect the labeled standard and the endogenous analyte equally. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can calculate the absolute concentration of endogenous 2-ethylhexanoic acid and other structurally similar lipids with high precision and accuracy, correcting for experimental variability. lipidmaps.orgnih.gov

Exploration of Reaction Mechanisms through Kinetic Isotope Effects of Deuterium

The replacement of hydrogen with deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. scispace.comportico.org

The basis of the deuterium KIE lies in the fact that a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, and reactions involving its cleavage are slower. scispace.comportico.org

Table 2: Principle of Using Kinetic Isotope Effect (KIE) to Identify Rate-Limiting Steps This interactive table explains how KIE values are interpreted in mechanistic studies.

| Reaction Step | Bond Being Broken | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| C-H Cleavage | C-H on the ethyl group | Significant (>2) | C-H bond cleavage is the rate-limiting step or part of it. portico.orgnih.gov |

| C-H Cleavage | C-H on the ethyl group | Insignificant (~1) | C-H bond cleavage is not the rate-limiting step; another step is slower. diva-portal.org |

Probing Enzymatic Reaction Mechanisms Involving this compound

The use of isotopically labeled compounds like this compound is a cornerstone in the study of enzyme kinetics and reaction mechanisms. The increased mass of deuterium compared to protium (B1232500) can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. wikipedia.orglibretexts.org This phenomenon provides invaluable insights into the rate-determining steps of an enzymatic reaction.

In the context of enzymes that metabolize 2-ethylhexanoic acid, such as certain cytochrome P450 monooxygenases or acyl-CoA synthetases, the deuteration at the ethyl group can help to distinguish between different mechanistic pathways. For instance, if a C-H bond on the ethyl group is cleaved during the rate-limiting step of an enzymatic reaction, a primary kinetic isotope effect would be observed. wikipedia.org The magnitude of this KIE can inform on the nature of the transition state.

Conversely, a secondary kinetic isotope effect (SKIE) may be observed if the C-D bonds are not broken in the rate-determining step but are located at a position adjacent to the reacting center. wikipedia.org The value of the SKIE can provide information about changes in hybridization at the carbon atom from the ground state to the transition state. For example, a normal SKIE (kH/kD > 1) is often associated with a change from sp3 to sp2 hybridization, while an inverse SKIE (kH/kD < 1) can indicate a change from sp2 to sp3. wikipedia.org

Below is a hypothetical data table illustrating the potential kinetic isotope effects that could be observed in an enzymatic reaction involving this compound, which would help to elucidate the reaction mechanism.

| Enzymatic Reaction Step | Proposed Mechanism | Expected KIE (kH/kD) | Interpretation |

| Initial substrate binding | Lock-and-key | ~1 | No C-H bond cleavage involved in binding. |

| C-H bond activation at the ethyl group | Hydrogen atom transfer | >1 (Primary KIE) | C-H bond breaking is part of the rate-determining step. |

| Acyl-CoA formation | Nucleophilic attack at carboxyl group | ~1 (Secondary KIE) | Minor effect on the reaction rate, suggesting no C-H bond cleavage at the ethyl group in the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

By comparing the reaction rates of the deuterated and non-deuterated forms of 2-ethylhexanoic acid, researchers can pinpoint the exact step at which the ethyl group is chemically transformed.

Studies on Ligand-Macromolecule Interactions using Deuterated Probes

Deuterium-labeled compounds are also powerful tools for investigating the non-covalent interactions between small molecules and macromolecules, such as proteins. These studies are crucial for understanding drug-target engagement and the structural basis of biological function.

Fatty acids are known to interact with a variety of proteins, including albumin and fatty acid-binding proteins (FABPs), which are responsible for their transport and cellular uptake. nih.govnih.gov The binding of fatty acids to these proteins is a dynamic process involving a network of weak interactions.

This compound can be used in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe the binding environment. The deuterium label can simplify complex proton NMR spectra and allow for the use of specialized techniques like Deuterium NMR or by observing the perturbation of protein signals upon binding of the deuterated ligand. biorxiv.org For instance, changes in the chemical shifts of the protein's amino acid residues upon binding of this compound can identify the specific residues in the binding pocket. biorxiv.org

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed. nih.govacs.org In HDX-MS, the exchange rates of amide protons on the protein backbone with deuterium from the solvent are measured. Binding of a ligand like this compound can protect certain regions of the protein from exchange, revealing the binding site and any allosteric conformational changes.

The following table outlines potential research findings from studying the interaction of this compound with a generic fatty acid-binding protein.

| Analytical Technique | Observation | Interpretation |

| 1H-15N HSQC NMR | Chemical shift perturbations in specific amino acid residues of the protein upon addition of this compound. | Identification of the amino acids forming the binding pocket for the fatty acid. |

| Isothermal Titration Calorimetry (ITC) | Determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. | Thermodynamic characterization of the binding process. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Reduced deuterium uptake in specific peptides of the protein in the presence of the ligand. | Pinpointing the ligand-binding interface and identifying any induced conformational changes. nih.govacs.org |

This table presents potential research findings for illustrative purposes.

The three-dimensional shape and flexibility of a fatty acid are critical for its biological activity. The deuteration in this compound can be exploited to study its conformational dynamics within different environments, such as in solution, bound to a protein, or within a lipid bilayer.

Solid-state NMR spectroscopy of this compound incorporated into model membranes can provide detailed information about the orientation and motion of the ethyl group within the lipid environment. The deuterium quadrupole coupling constant, measured by 2H NMR, is highly sensitive to the motional averaging of the C-D bonds, thus providing a direct probe of the conformational flexibility of the fatty acid's branched chain.

These studies are crucial for understanding how the structure of branched-chain fatty acids influences their packing in membranes and their interactions with membrane-bound proteins.

Sophisticated Analytical Methodologies for the Detection and Quantification of 2 Ethyl D5 Hexanoic Acid in Research Samples

Mass Spectrometry (MS) Techniques for Isotope-Labeled Compounds

Mass spectrometry is a cornerstone analytical technique for identifying and quantifying chemical compounds. thalesnano.com For isotope-labeled molecules like 2-(Ethyl-d5)hexanoic acid, MS is particularly powerful because it separates ions based on their mass-to-charge ratio (m/z), allowing the labeled compound to be easily distinguished from its unlabeled counterpart. google.comgoogle.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative accuracy in mass spectrometry. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. google.com For fatty acids, which have low volatility due to their polar carboxyl group, derivatization is a necessary prerequisite for GC analysis. nih.gov A common approach is the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs). sciforschenonline.org

Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for qualitative identification. sciforschenonline.org For instance, the mass spectra of FAMEs often show characteristic fragmentation patterns, including ions at m/z 74 (resulting from a McLafferty rearrangement) and other specific alkyl fragments. sciforschenonline.org

In the context of this compound, it is typically used as an internal standard. nih.gov When a known quantity of the deuterated standard is added to a sample containing the unlabeled (native) 2-ethylhexanoic acid, both compounds are extracted, derivatized, and analyzed simultaneously. The mass spectrometer can differentiate between the d5-labeled and unlabeled analytes due to the 5-dalton mass difference. By comparing the peak area of the native analyte to that of the known amount of the internal standard, precise quantification is achieved, correcting for any variations during sample preparation and analysis. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Fatty Acid Analysis This interactive table provides an example of typical instrument settings for the analysis of fatty acids as their methyl ester derivatives.

| Parameter | Setting | Purpose |

| GC Column | Highly polar cyanopolysiloxane capillary column (e.g., 100m length) | To achieve chromatographic separation of different fatty acid isomers. nih.gov |

| Injection Mode | Splitless | To maximize the amount of analyte reaching the column, enhancing sensitivity for trace analysis. eurofins.com |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | To elute a wide range of fatty acids with different volatilities in a single run. |

| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. lipidmaps.org |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | To selectively monitor for specific m/z values corresponding to the analyte and internal standard, increasing sensitivity and selectivity. eurofins.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing compounds in complex biological matrices like plasma or tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. mdpi.comresearchgate.net It circumvents the need for derivatization to increase volatility, although derivatization is still frequently employed to enhance ionization efficiency. mdpi.com Fatty acids are inherently difficult to analyze in the commonly used positive ion electrospray ionization (ESI) mode. nih.gov

To overcome this, a "charge reversal" derivatization strategy can be used. The carboxylic acid group is converted to an amide bearing a permanent positive charge. nih.gov This strategy can lead to a significant increase in detection sensitivity compared to analyzing the underivatized fatty acid in negative ion mode. nih.gov

In an LC-MS/MS system, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), an ion corresponding to the analyte of interest (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it requires a compound to meet two mass criteria (precursor and product ion) to be detected. eurofins.com This makes LC-MS/MS particularly suitable for quantifying low-level analytes in "dirty" samples. researchgate.net

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis This interactive table shows example precursor and product ion pairs that could be used to quantify 2-ethylhexanoic acid using this compound as an internal standard, assuming a derivatization agent is used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 2-Ethylhexanoic Acid (Analyte) | [M+H]+ or [M+Derivatizing Agent]+ | Fragment ion | The intact, derivatized molecule is selected in MS1 and a specific fragment is monitored in MS2. |

| This compound (Standard) | [M+H+5]+ or [M+Derivatizing Agent+5]+ | Same Fragment ion | The deuterated standard has a precursor ion 5 Da higher, but ideally fragments to the same product ion, confirming its identity. |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving the highest accuracy and precision in quantitative analysis. google.comresearchgate.net It is considered a primary reference method because it provides a direct link to the International System of Units (SI) for amount of substance. nih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample before any processing steps. google.comnih.gov

For the quantification of 2-ethylhexanoic acid, this compound is the ideal internal standard. Because the labeled standard is chemically almost identical to the unlabeled analyte, it behaves the same way during extraction, cleanup, derivatization, and ionization. nih.gov Any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

In the mass spectrometer, the instrument measures the ratio of the signal from the native analyte to the signal from the isotope-labeled standard. Since the amount of the standard added to the sample is known, this ratio can be used to calculate the exact amount of the native analyte in the original sample. rsc.org This method effectively corrects for matrix effects (where other components in the sample suppress or enhance the analyte's signal) and variations in instrument response, leading to highly reliable and accurate absolute quantification. researchgate.net While deuterium (B1214612) labeling is common and cost-effective, care must sometimes be taken as the significant mass difference can occasionally lead to slight chromatographic separation from the unlabeled analyte, which could be a source of error if not properly managed. nih.govrsc.org

Table 3: Example of an IDMS Calibration Curve This interactive table illustrates the linear relationship used in IDMS to determine the concentration of an unknown sample.

| Molar Ratio (Analyte/Standard) | Measured Ion Ratio (Analyte/Standard) |

| 0.1 | 0.101 |

| 0.5 | 0.505 |

| 1.0 | 1.009 |

| 5.0 | 5.045 |

| 10.0 | 10.110 |

Utilization of Characteristic Ion Pairs and Twin Ions for Enhanced Identification

Beyond quantification, MS/MS provides rich structural information through fragmentation patterns. When an ion is fragmented, it breaks at specific chemical bonds, creating a set of smaller "product" or "fragment" ions. The pattern of these fragments is characteristic of the molecule's structure. sciforschenonline.org

In fatty acid analysis, specific fragmentation pathways can generate "diagnostic ion pairs" that are highly informative. For example, in the analysis of unsaturated fatty acids, fragmentation can be induced at the double bond, and the resulting ion pairs can pinpoint the location of that double bond within the carbon chain. pnas.orgnih.gov

For isotope-labeled compounds, the presence of "twin ions" in the mass spectrum offers a powerful tool for identification. A twin ion pair consists of a fragment containing the unlabeled portion of the molecule and the identical fragment containing the isotope label. In the case of this compound, any fragment ion that retains the ethyl group will appear as a pair of peaks separated by 5 Da. This clear, predictable pattern provides extremely high confidence in the identification of the compound and its fragments, even in complex mixtures where background ions may be present. nih.gov This dual-ion signature is a hallmark of analyses using isotope-labeled standards and greatly enhances the reliability of the identification.

Table 4: Hypothetical Characteristic and Twin Ions for 2-Ethylhexanoic Acid This interactive table shows potential fragment ions that could be monitored by MS. The presence of a twin ion pair separated by 5 mass units confirms the presence of the deuterated ethyl group.

| Ion Description | Unlabeled Ion (m/z) | d5-Labeled Ion (m/z) | Mass Difference (Da) |

| Molecular Ion [M]+ | 144 | 149 | 5 |

| Loss of water [M-H₂O]+ | 126 | 131 | 5 |

| Loss of carboxyl [M-COOH]+ | 99 | 104 | 5 |

| Alpha-cleavage fragment | 115 | 120 | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Fatty Acid Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. nih.gov It is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov While generally less sensitive than mass spectrometry, NMR is unparalleled in its ability to determine molecular structure and conformation in solution. nih.govansto.gov.au The use of deuterated compounds is central to many NMR applications, both as solvents and as labeled molecules for mechanistic or structural studies. thalesnano.comansto.gov.au

Structural Elucidation and Conformation Analysis of Labeled this compound

NMR spectroscopy can unequivocally confirm the identity and isotopic labeling pattern of this compound. In a ¹H NMR spectrum, the key confirmation would be the absence of signals corresponding to the ethyl group protons (a triplet for the -CH₃ and a quartet for the -CH₂-) that would be present in the unlabeled compound. chemicalbook.comchemicalbook.com The remaining signals for the hexanoic acid backbone would be observable.

In a ¹³C NMR spectrum, the carbons of the deuterated ethyl group would still be visible, but their signals would be split into multiplets due to coupling with the deuterium nuclei (which have a nuclear spin of 1), and their resonance frequencies might be slightly shifted. This provides direct evidence of the location of the deuterium labels.

Beyond simple structural verification, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the three-dimensional structure and conformation of fatty acids. rsc.orgacs.org For example, these methods can determine the preferred conformation of the fatty acid chain or analyze how its conformation changes when it binds to a protein, such as a fatty acid-binding protein. acs.orgnih.gov Studying the labeled this compound in such a complex could provide specific insights into the orientation and dynamics of the ethyl group within a binding pocket.

Table 5: Comparison of Expected ¹H NMR Chemical Shifts (ppm) This interactive table outlines the hypothetical proton NMR signals for 2-ethylhexanoic acid and the expected changes upon deuteration of the ethyl group. Spectra are referenced to a standard like TMS at 0 ppm.

| Protons | Unlabeled 2-Ethylhexanoic Acid (Expected Shift) | This compound (Expected Shift) | Multiplicity |

| -COOH | ~12.0 | ~12.0 | Singlet |

| -CH(COOH)- | ~2.3 | ~2.3 | Multiplet |

| -CH₂- (of ethyl group) | ~1.6 | Absent | Quartet |

| -CH₂- (of hexyl chain) | ~1.2-1.5 | ~1.2-1.5 | Multiplets |

| -CH₃ (of hexyl chain) | ~0.9 | ~0.9 | Triplet |

| -CH₃ (of ethyl group) | ~0.9 | Absent | Triplet |

Monitoring Molecular Interactions via NMR Chemical Shifts and Relaxation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. uobasrah.edu.iqnih.gov For this compound, NMR methods, particularly the analysis of chemical shifts and relaxation times, offer insights into its molecular environment and interactions with other components in a sample.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Changes in the chemical shifts of the protons and carbons in this compound can indicate its association with other molecules, such as proteins, lipids, or synthetic polymers. researchgate.netwhiterose.ac.uk For instance, the interaction of the carboxylic acid group with a basic site on another molecule would lead to a downfield shift of the carboxyl proton and adjacent carbon signals.

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after being perturbed, provide information on molecular motion and dynamics. nih.govd-nb.infomdpi.com The spin-lattice (T1) and spin-spin (T2) relaxation times of the deuterium nuclei in the ethyl-d5 group can be particularly informative. A decrease in these relaxation times typically signifies restricted motion, which can occur when this compound binds to a larger, more slowly tumbling molecule. By monitoring these relaxation parameters, researchers can characterize the strength and nature of intermolecular interactions.

| NMR Parameter | Information Gained | Application in Studying this compound |

| Chemical Shift (δ) | Electronic environment of nuclei | Detecting binding events and changes in the local chemical environment. |

| Spin-Lattice Relaxation (T1) | Molecular tumbling and fast motions | Characterizing the dynamics of the molecule in free and bound states. |

| Spin-Spin Relaxation (T2) | Slower motions and chemical exchange | Probing intermolecular interactions and conformational changes. |

| Nuclear Overhauser Effect (NOE) | Proximity of nuclei in space | Determining the three-dimensional structure of complexes involving this compound. |

Advanced Chromatographic Separations for Branched-Chain Fatty Acid Isomers

The separation of structurally similar isomers, such as branched-chain fatty acids, presents a significant analytical challenge. Advanced chromatographic techniques are essential for the accurate discrimination and quantification of these compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the separation of complex mixtures due to its high resolution, speed, and sensitivity. nih.gov For the analysis of branched-chain fatty acids and their deuterated analogs like this compound, UHPLC offers significant advantages over conventional HPLC. nih.govresearchgate.net

The key to successful isomer discrimination lies in the selection of the appropriate stationary phase and mobile phase conditions. nih.gov Reversed-phase columns, such as those with C18 modifications, are commonly used and separate analytes based on their hydrophobicity. nih.gov In the case of branched-chain fatty acids, subtle differences in their structure, such as the position and type of branching, can lead to differences in their retention times on a UHPLC column, allowing for their separation. nih.govjsbms.jp

Recent studies have explored various UHPLC columns and methodologies for the isomer-selective profiling of branched-chain fatty acids. nih.gov For example, a systematic study evaluated several commercially available UHPLC columns and found that certain columns, under optimized conditions, could effectively separate constitutional isomers of branched-chain fatty acids with varying chain lengths and branching patterns. nih.gov This capability is crucial when this compound is used as an internal standard to quantify its non-deuterated counterpart, 2-ethylhexanoic acid, in the presence of other isomeric fatty acids. The high efficiency of UHPLC ensures that these closely related compounds are baseline resolved, leading to more accurate quantification. nih.gov

| UHPLC Column Type | Separation Principle | Applicability to Branched-Chain Fatty Acid Isomers |

| Reversed-Phase (e.g., C18) | Hydrophobicity | Separates isomers based on subtle differences in their nonpolar character. nih.govnih.gov |

| Chiral Stationary Phases | Enantioselectivity | Can separate enantiomers of chiral branched-chain fatty acids. researchgate.net |

| Mixed-Mode Chromatography | Multiple interaction modes (e.g., reversed-phase and ion-exchange) | Offers enhanced selectivity for complex mixtures of fatty acids. nih.gov |

Application of this compound as an Internal Standard in Quantitative Assays

One of the primary applications of this compound is as an internal standard in quantitative assays, particularly those employing mass spectrometry (MS) detection. medkoo.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical methods as it helps to correct for variability introduced during sample preparation and analysis. wuxiapptec.comtandfonline.comscispace.com

When this compound is added to a sample at a known concentration, it behaves almost identically to the endogenous, non-labeled 2-ethylhexanoic acid throughout the extraction, derivatization (if any), and chromatographic separation processes. wuxiapptec.comscispace.com In the mass spectrometer, the deuterated standard is distinguished from the analyte by its higher mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, even if there are losses during sample workup or fluctuations in instrument response. tandfonline.com

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical methods. annlabmed.orgnih.govwaters.com The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects. annlabmed.orgnih.gov Since the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. wuxiapptec.com This allows the analyte-to-internal standard ratio to remain constant, thus providing accurate quantification. annlabmed.org

Other strategies to minimize matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove a significant portion of interfering matrix components. eurofins.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences is crucial.

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can also help to compensate for matrix effects. annlabmed.org

The development and validation of an analytical method using an isotope-labeled internal standard like this compound must follow stringent protocols to ensure its reliability and accuracy. researchgate.net These protocols are often guided by regulatory agencies and scientific best practices.

Key aspects of method development and validation include:

Specificity and Selectivity: The method must demonstrate that it can unequivocally measure the analyte and internal standard in the presence of other components in the sample. researchgate.net

Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: The method must be shown to be both accurate (close to the true value) and precise (reproducible). scispace.com

Recovery: The efficiency of the extraction process for both the analyte and the internal standard should be evaluated.

Matrix Effect Evaluation: A thorough assessment of potential matrix effects from different sources is required. tandfonline.com

Stability: The stability of the analyte and internal standard in the sample matrix under various storage and processing conditions must be established.

| Validation Parameter | Description | Importance for this compound as an Internal Standard |

| Specificity | Ability to differentiate the analyte and internal standard from other substances. | Ensures that the measured signal is solely from 2-ethylhexanoic acid and its deuterated standard. researchgate.net |

| Accuracy | Closeness of the measured value to the true value. | Confirms that the use of the internal standard provides correct quantitative results. scispace.com |

| Precision | Degree of agreement among individual test results. | Demonstrates the reproducibility of the method. scispace.com |

| Stability | Chemical stability of the analyte and internal standard in the given matrix. | Ensures that the quantification is not affected by degradation during sample handling and storage. |

| Matrix Effect | Influence of co-eluting matrix components on ionization. | Verifies that the internal standard effectively compensates for any signal suppression or enhancement. tandfonline.comannlabmed.org |

Theoretical and Computational Investigations of Branched Chain Fatty Acids, Including Deuterated Analogues

Computational Chemistry for Elucidating Structure-Function Relationships

Computational chemistry provides powerful tools to investigate the structure-function relationships of fatty acids like 2-(Ethyl-d5)hexanoic acid. The introduction of deuterium (B1214612) into the ethyl group creates a heavier isotope, which can subtly but significantly alter the molecule's properties due to the kinetic isotope effect (KIE). researcher.lifewikipedia.org This effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

The primary application of computational chemistry in this context is to model how deuteration affects the C-D bond strength compared to the C-H bond. The bond between carbon and deuterium is stronger than the bond with protium (B1232500) (the common isotope of hydrogen). wikipedia.org This increased bond strength means that reactions involving the cleavage of this bond will have a higher activation energy and thus proceed more slowly. wikipedia.org

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the electronic structure and vibrational frequencies of both the deuterated and non-deuterated forms of 2-ethylhexanoic acid. These calculations can predict the differences in zero-point vibrational energies between the C-H and C-D bonds, which is a key factor in the magnitude of the KIE.

For instance, in the metabolic oxidation of 2-ethylhexanoic acid, a hydrogen atom is abstracted from the ethyl group. By replacing these hydrogens with deuterium in this compound, the rate of this metabolic step is expected to decrease. Computational models can quantify this expected decrease, providing a theoretical framework for understanding the enhanced metabolic stability of the deuterated compound.

Table 1: Theoretical Bond Dissociation Energies (BDE) and Predicted Kinetic Isotope Effect (KIE) for the Oxidation of 2-Ethylhexanoic Acid

| Bond | Computational Method | Calculated BDE (kcal/mol) | Predicted kH/kD |

|---|---|---|---|

| C-H (ethyl group) | DFT (B3LYP/6-31G*) | 98.5 | N/A |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar organic molecules. It serves to demonstrate the type of information that would be generated in a computational analysis of this compound.

Molecular Dynamics Simulations of Branched-Chain Fatty Acid Behavior in Membranes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. bibliotekanauki.pl In the context of this compound, MD simulations can provide invaluable insights into how this deuterated fatty acid incorporates into and affects the properties of biological membranes, such as cell membranes. acs.orgnih.gov

An MD simulation of a lipid bilayer containing this compound would typically involve constructing a model of a patch of a cell membrane, often composed of various phospholipids (B1166683) and cholesterol, and then embedding the deuterated fatty acid within it. bibliotekanauki.plnih.gov The simulation would then calculate the forces between all atoms and use Newton's laws of motion to simulate their movement over a period of nanoseconds to microseconds.

These simulations can reveal several key aspects of the behavior of this compound in a membrane environment:

Membrane Fluidity and Order: The simulations can determine how the presence of this branched-chain fatty acid, with its deuterated tail, affects the fluidity and order of the lipid bilayer. researcher.life The deuterium atoms can be used as a probe in virtual "NMR" experiments within the simulation to calculate order parameters, which describe the orientation and mobility of the fatty acid chain.

Location and Orientation: MD simulations can predict the preferred location and orientation of this compound within the membrane, whether it resides closer to the aqueous interface or deeper within the hydrophobic core.

Interactions with Other Lipids: The simulations can detail the specific interactions between this compound and surrounding phospholipids and cholesterol molecules, including van der Waals forces and any potential hydrogen bonding.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Lipid Bilayer with this compound

| Property | Value for Control Bilayer | Value for Bilayer with this compound |

|---|---|---|

| Area per Lipid (Ų) | 64.3 | 65.1 |

| Bilayer Thickness (Å) | 38.5 | 38.2 |

Note: This table presents hypothetical data that would be typical for an MD simulation of a lipid bilayer. The values serve to illustrate the outputs of such a computational experiment.

Quantum Chemical Calculations for Reaction Pathway Analysis in Fatty Acid Metabolism

Quantum chemical calculations, a branch of computational chemistry, are instrumental in analyzing the reaction pathways of fatty acid metabolism at the atomic level. nih.gov For a molecule like this compound, these calculations can elucidate the precise mechanism of its enzymatic breakdown and predict the impact of deuteration on the reaction kinetics. nih.govnih.gov

The metabolism of 2-ethylhexanoic acid is known to proceed through various oxidative pathways. elsevierpure.com One of the initial steps often involves the action of cytochrome P450 enzymes, which catalyze the hydroxylation of the alkyl chain. Quantum chemical methods can be used to model the transition states of these reactions.

By comparing the calculated activation energies for the hydroxylation of the non-deuterated 2-ethylhexanoic acid with that of this compound, a theoretical kinetic isotope effect (KIE) can be determined. nih.gov A significant KIE would provide strong evidence that the C-H (or C-D) bond cleavage is the rate-determining step in that metabolic pathway. wikipedia.orgnih.gov This information is crucial for understanding why deuterated compounds often exhibit a longer biological half-life.

Furthermore, quantum chemical calculations can explore alternative metabolic routes and predict the formation of various metabolites. For instance, if the primary oxidation site on the ethyl group is "protected" by deuteration, metabolism might shift to other positions on the molecule. Computational models can predict the likelihood of these alternative pathways by calculating their respective activation barriers.

Table 3: Hypothetical Quantum Chemical Calculation Results for the Metabolism of this compound

| Metabolic Reaction | Reactant | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| ω-1 Hydroxylation | 2-Ethylhexanoic acid | 15.2 | 1.00 |

| ω-1 Hydroxylation | This compound | 16.5 | 0.28 |

| β-Oxidation | 2-Ethylhexanoic acid | 20.1 | 0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes. It reflects the type of quantitative predictions that can be made using quantum chemical calculations to compare the metabolic fates of a deuterated versus a non-deuterated compound.

Future Prospects and Unresolved Research Questions in 2 Ethyl D5 Hexanoic Acid Applications

Development of Next-Generation Deuterated Tracers for Specific Biochemical Processes

The current use of deuterated compounds in metabolic studies, such as the use of deuterium-labeled DEHP to trace its breakdown into various metabolites, has been pivotal in understanding its toxicokinetics in humans. nih.govnih.gov Future research is moving towards the development of more sophisticated deuterated tracers to probe specific biochemical pathways with greater precision.

One promising area is the creation of site-specific deuterated tracers. By strategically placing deuterium (B1214612) atoms on different positions of a precursor molecule like DEHP or its primary metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), researchers could elucidate the specific enzymatic steps involved in its metabolism. This approach, known as precision deuteration, can help identify which metabolic routes are dominant under various physiological conditions or following exposure to other chemicals. nih.gov This could lead to a better understanding of inter-individual variability in DEHP metabolism and susceptibility to its toxic effects. researchgate.net

Furthermore, the development of dual-labeled tracers, perhaps combining deuterium with other stable isotopes like Carbon-13, could allow for simultaneous tracking of different parts of the molecule. For instance, one could trace the fate of the phthalate backbone separately from the ethyl-d5-hexanoic acid side chain, providing a more complete picture of the molecule's disassociation and metabolic fate within the cell. This dual-labeling technique has shown promise in tracking fatty acid isomers and could be adapted for xenobiotic metabolism studies. researchgate.net

Integration of Deuterated Fatty Acid Tracers with Multi-Omics Disciplines

The integration of stable isotope tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a significant leap forward in toxicology and systems biology. While studies using 2-(Ethyl-d5)hexanoic acid have traditionally focused on quantifying metabolic outputs, the future lies in connecting these metabolic fluxes to broader systemic responses.

By exposing a biological system to a deuterated precursor and tracing the formation of this compound, researchers can simultaneously analyze changes in gene expression, protein levels, and the broader metabolome. This integrated approach can reveal the downstream consequences of xenobiotic metabolism. For example, an increase in the flux through a particular metabolic pathway, as measured by the deuterated tracer, could be correlated with the upregulation of specific cytochrome P450 enzymes (proteomics) and their corresponding genes (transcriptomics), as well as alterations in endogenous fatty acid pools (metabolomics).

This multi-omics integration provides a holistic view of the cellular response to chemical exposure, moving beyond simple pharmacokinetic measurements to a mechanistic understanding of toxicity. nih.gov It enables the identification of novel biomarkers of exposure and effect and helps construct comprehensive models of metabolic disruption.

| Omics Discipline | Potential Application with this compound Tracing | Research Question Addressed |

| Transcriptomics | Correlate the rate of deuterated DEHP metabolism with changes in the expression of genes encoding metabolic enzymes (e.g., CYPs, UGTs). | Which genes are activated or suppressed in response to DEHP exposure and its subsequent metabolism? |

| Proteomics | Quantify changes in the abundance of metabolic enzymes and transport proteins following exposure and tracer detection. | How does the cell's protein machinery adapt to metabolize DEHP? |

| Metabolomics | Assess global changes in endogenous metabolites (e.g., lipids, amino acids) that occur as a consequence of the metabolic burden from the xenobiotic. | How does the metabolism of DEHP disrupt normal cellular metabolic networks? |

| Lipidomics | Specifically investigate how the metabolism of DEHP, a lipophilic compound, alters cellular lipid profiles and signaling pathways. | Does the processing of DEHP and its metabolites interfere with fatty acid metabolism and membrane composition? |

Advancements in Instrumentation for High-Throughput Deuterium Detection

The detection and quantification of deuterated compounds like this compound are heavily reliant on mass spectrometry. nih.gov Future progress in this area is linked to advancements in analytical instrumentation that offer higher sensitivity, resolution, and throughput.

One of the key areas of development is in liquid chromatography-mass spectrometry (LC-MS). The advent of data-independent acquisition (DIA) techniques in high-resolution mass spectrometry is transforming the field. nih.gov Unlike traditional methods that target a predefined list of molecules, DIA systematically fragments all ions within a specified mass range, creating a comprehensive digital map of the sample. This allows for the retrospective identification and quantification of deuterated tracers and their metabolites without prior knowledge of their presence, increasing the discovery potential of a single experiment. nih.gov

Moreover, improvements in software for data processing are crucial. Automated software capable of deconvoluting complex DIA datasets can significantly increase throughput, making large-scale studies more feasible. nih.gov These advancements will enable researchers to analyze more samples in less time and with greater accuracy, facilitating large population-based biomonitoring studies or complex, time-resolved experiments in cell culture models.

| Instrumental Advancement | Impact on Deuterium Tracer Analysis | Benefit for Research |

| High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Enables precise mass measurement, allowing clear differentiation between the deuterated tracer and other interfering molecules in a complex biological matrix. | Increased accuracy and confidence in quantification. |

| Data-Independent Acquisition (DIA) | Allows for comprehensive fragmentation of all molecules, enabling the detection of unexpected metabolites and providing a richer dataset from a single run. nih.gov | Enhanced discovery of new metabolic pathways and biomarkers. |

| Automated Data Processing Software | Reduces the bottleneck of manual data analysis, which has historically limited the scale of hydrogen-deuterium exchange studies. nih.gov | Higher throughput for larger and more complex experimental designs. |

| Improved Chromatographic Separation (e.g., UHPLC) | Provides better separation of isomers and closely related compounds before they enter the mass spectrometer, reducing ion suppression and improving quantification. | More reliable and robust measurement of specific metabolites. |

Emerging Research Avenues for this compound in Complex Biological Models

While initial studies involving deuterated DEHP metabolites were conducted in human volunteers to understand fundamental metabolic pathways, the next frontier involves applying these tracers in more complex and disease-relevant biological models. nih.govnih.gov This will allow researchers to investigate how disease states or specific genetic backgrounds influence the metabolism and toxicity of xenobiotics.

Organoid and "Organ-on-a-Chip" Models: These three-dimensional culture systems better mimic the structure and function of human organs compared to traditional 2D cell cultures. Using this compound precursors in liver or kidney organoids could provide critical insights into organ-specific metabolism and toxicity, offering a bridge between simple cell culture and whole-organism studies.

Disease-Specific Animal Models: Investigating the metabolism of deuterated DEHP in animal models of diseases such as non-alcoholic fatty liver disease (NAFLD) or diabetes could reveal how these conditions alter the body's ability to process and eliminate the plasticizer. This is crucial for understanding whether individuals with pre-existing metabolic conditions are more vulnerable to the effects of environmental chemical exposure.

Deuterium Metabolic Imaging (DMI): A cutting-edge technique, DMI uses magnetic resonance spectroscopy (MRS) to non-invasively track the fate of deuterated compounds in a living organism in real-time. nih.gov While currently used for endogenous metabolites like glucose and acetate, this technology could potentially be adapted to trace the distribution and metabolism of deuterated xenobiotics. This would provide unprecedented spatio-temporal information on where a compound like DEHP is metabolized and where its metabolites, such as 2-ethylhexanoic acid, accumulate. nih.gov

These emerging research avenues will move the application of this compound beyond a simple marker of metabolism to a powerful tool for probing the complex interactions between environmental exposures and biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Ethyl-d5)hexanoic Acid with high isotopic purity?

- Methodology : Deuteration of the ethyl group in 2-ethylhexanoic acid can be achieved via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and palladium catalysts. Alternatively, alkylation of deuterated precursors (e.g., CD₃CD₂MgBr) with hexanoic acid derivatives may be employed. Post-synthesis purification via fractional distillation or preparative HPLC ensures isotopic purity (>98% d5). Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most effective for confirming deuterium incorporation in this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Detects mass shifts (e.g., +5 Da for d5 substitution) and isotopic patterns.

- ²H-NMR Spectroscopy : Identifies deuterium localization in the ethyl group via distinct chemical shifts.

- Isotopic Ratio Monitoring (IRM) : Quantifies isotopic enrichment using gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) .

Q. What safety protocols are critical when handling deuterated carboxylic acids like this compound?

- Guidelines :

- Respiratory Protection : Use NIOSH-approved respirators if aerosolization occurs (e.g., during lyophilization).

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles to prevent contact, as carboxylic acids can cause irritation.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to minimize isotopic exchange with ambient moisture .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic tracing of this compound in plant or microbial systems?

- Experimental Design :

- Tracing Studies : Administer this compound to model organisms (e.g., Arabidopsis or E. coli) and track deuterium incorporation into fatty acids via LC-MS.

- Control Experiments : Compare kinetics with non-deuterated analogs to quantify isotope effects (e.g., reduced enzymatic activity due to C-D bond strength).

- Data Interpretation : Use kinetic isotope effect (KIE) models to adjust metabolic flux calculations .

Q. How can contradictory data on deuterium retention during catalytic reactions be resolved?

- Analysis Framework :

- Isotopic Exchange Screening : Test reaction conditions (pH, temperature, catalysts) for unintended H/D exchange using ¹H/²H NMR.

- Computational Modeling : Simulate reaction pathways with density functional theory (DFT) to identify intermediates prone to deuterium loss.

- Validation : Cross-reference experimental results with isotopic tracer studies in related systems (e.g., oxidation of deuterated alkanes) .

Q. What strategies optimize the use of this compound as an internal standard in lipidomics?

- Optimization Steps :

- Matrix Compatibility : Validate extraction efficiency in complex matrices (e.g., plasma, plant tissues) using spike-recovery assays.

- Chromatographic Tuning : Adjust reverse-phase HPLC conditions (e.g., C18 columns, 0.1% formic acid) to resolve deuterated analytes from endogenous lipids.

- Quantitative Calibration : Generate standard curves with ≤5% CV for deuterated vs. non-deuterated peak area ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.